N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxo-N-propan-2-ylprolinamide
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Overview
Description
1-(4-METHYLBENZENESULFONYL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-5-OXO-N-(PROPAN-2-YL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a combination of sulfonyl, oxadiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. The general synthetic route includes:
Preparation of 4-METHYLBENZENESULFONYL chloride: This is achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling reactions: The oxadiazole and sulfonyl chloride are then coupled with the pyrrolidine derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHYLBENZENESULFONYL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-5-OXO-N-(PROPAN-2-YL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl and oxadiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules. Biology : It may serve as a probe for studying biological pathways involving sulfonyl and oxadiazole groups. Medicine Industry : Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Similar Compounds
1-(4-METHYLBENZENESULFONYL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-5-OXO-N-(PROPAN-2-YL)PYRROLIDINE-2-CARBOXAMIDE: Similar in structure but may have different substituents on the aromatic rings or different functional groups.
1-(4-METHYLBENZENESULFONYL)-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-5-OXO-N-(PROPAN-2-YL)PYRROLIDINE-2-CARBOXAMIDE: Another similar compound with variations in the pyrrolidine ring.
Uniqueness: : The unique combination of sulfonyl, oxadiazole, and pyrrolidine moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H28N4O5S |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)sulfonyl-5-oxo-N-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O5S/c1-16(2)28(15-22-26-24(27-34-22)19-7-5-6-18(4)14-19)25(31)21-12-13-23(30)29(21)35(32,33)20-10-8-17(3)9-11-20/h5-11,14,16,21H,12-13,15H2,1-4H3 |
InChI Key |
HHJUYRADSUKPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)N(CC3=NC(=NO3)C4=CC=CC(=C4)C)C(C)C |
Origin of Product |
United States |
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